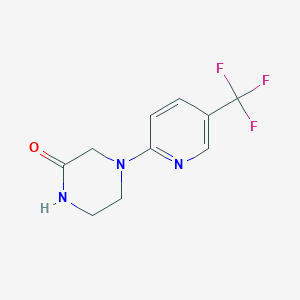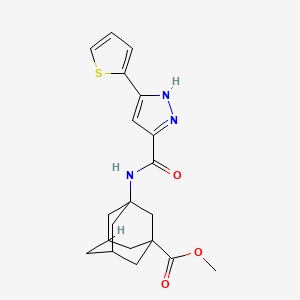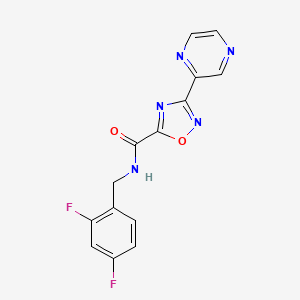
4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one
Vue d'ensemble
Description
4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one is a heterocyclic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring.
Mécanisme D'action
Target of Action
Related compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit submicromolar inhibition of bacterial sfp-pptase . This suggests that 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one may interact with its targets in a similar manner, leading to the inhibition of essential bacterial enzymes.
Biochemical Pathways
This includes the disruption of synthase enzymes, which are crucial for the production of primary membrane components and virulence-determining components of bacterial cell walls .
Pharmacokinetics
It’s worth noting that similar compounds have been found to have favorable in vitro adme properties and in vivo pharmacokinetic profiles .
Result of Action
Related compounds have been found to possess antibacterial activity and attenuate the production of an sfp-pptase-dependent metabolite . This suggests that this compound may have similar effects.
Action Environment
It’s worth noting that the efficacy of similar compounds has been found to be influenced by factors such as bacterial resistance mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one typically involves the reaction of 5-(trifluoromethyl)pyridine-2-amine with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of agrochemicals and other industrial products
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)pyridine-2-amine
- 2-(Trifluoromethyl)pyridine
- 4-(Trifluoromethyl)piperazine
Uniqueness
4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one is unique due to the presence of both a trifluoromethyl group and a piperazine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Propriétés
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c11-10(12,13)7-1-2-8(15-5-7)16-4-3-14-9(17)6-16/h1-2,5H,3-4,6H2,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXAJWSULIVPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2987875.png)
![methyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2987878.png)

![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2987881.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2987883.png)
![Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate](/img/structure/B2987885.png)

![methyl 3-{[(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2987887.png)
![N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2987888.png)


![2,4-dichloro-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2987891.png)
![Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B2987893.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2987894.png)
